Cas no 862913-13-1 (5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-)

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- is a synthetic eicosatetraenamide derivative featuring a coumarin-based substituent. This compound is of interest due to its structural resemblance to bioactive eicosanoids, which play key roles in signaling pathways. The presence of four cis-configured double bonds (5Z,8Z,11Z,14Z) suggests potential interactions with lipid-binding proteins or enzymes involved in inflammatory and metabolic processes. The 4-methylcoumarin moiety may enhance stability or modulate solubility, making it suitable for research applications in medicinal chemistry and pharmacology. Its well-defined structure allows for precise mechanistic studies, particularly in exploring ligand-receptor interactions or as a synthetic intermediate for further derivatization.
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- structure
862913-13-1 structure
Product Name:5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
CAS No:862913-13-1
MF:C30H39NO3
MW:461.635568857193
CID:4717855
PubChem ID:16218957
Update Time:2025-05-28

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- Chemical and Physical Properties

Names and Identifiers

    • AMC Arachidonoyl Amide
    • HMS3649B16
    • N-(4-methylcoumarin-7-yl)arachidonamide
    • Arachidonoyl-AMC, fatty acid amide hydrolase substrate
    • 7-Amino-4-methyl-2H-1-benzopyran-
    • 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
    • SR-01000946698-1
    • 5,8,11,14-Eicosatetraenamide,N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
    • CS-0079717
    • AAMCA
    • HY-120957
    • SCHEMBL13575109
    • 7-Amino-4-methyl-2H-1-benzopyran-2-one-5Z,8Z,11Z,14Z-eicosatetraenamide
    • (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide
    • (5Z,8Z,11Z,14Z)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)icosa-5,8,11,14-tetraenamide
    • SR-01000946698
    • 862913-13-1
    • IQPBUDMTXHWSHB-ZKWNWVNESA-N
    • Arachidonoyl-AMC
    • CHEBI:187415
    • Inchi: 1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16-
    • InChI Key: IQPBUDMTXHWSHB-ZKWNWVNESA-N
    • SMILES: O1C(C=C(C)C2C=CC(=CC1=2)NC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)=O

Computed Properties

  • Exact Mass: 461.29299411g/mol
  • Monoisotopic Mass: 461.29299411g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 15
  • Complexity: 759
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 55.4

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- Pricemore >>

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5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- Related Literature

Additional information on 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

Comprehensive Analysis of 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- (CAS No. 862913-13-1)

The compound 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, identified by its CAS No. 862913-13-1, is a specialized bioactive molecule that has garnered significant attention in pharmacological and biochemical research. This long-chain polyunsaturated fatty acid (PUFA) derivative is structurally characterized by its eicosatetraenamide backbone and a 4-methyl-2-oxo-2H-1-benzopyran-7-yl (coumarin) moiety, which imparts unique physicochemical and biological properties. Researchers are particularly interested in its potential applications in modulating inflammatory pathways, neuroprotection, and metabolic regulation, aligning with current trends in precision medicine and nutraceutical development.

In recent years, the scientific community has focused on the role of PUFA-derived amides in endocannabinoid-like signaling, a topic frequently searched in AI-driven drug discovery platforms. The (5Z,8Z,11Z,14Z)- configuration of this compound suggests interactions with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are hot topics in inflammation research. Its coumarin-linked structure further enhances its bioavailability, a critical factor discussed in pharmacokinetic optimization forums. These attributes make it a candidate for studying lipid-mediated cell signaling, a trending subject in biomedical SEO queries.

From a synthetic chemistry perspective, the incorporation of the 4-methyl-2-oxo-2H-1-benzopyran-7-yl group into the eicosatetraenamide framework exemplifies advanced molecular hybridization techniques. This approach is frequently explored in drug design webinars and patent literature, as it combines the anti-inflammatory effects of PUFAs with the photostability and fluorescence properties of coumarins. Such hybrids are increasingly relevant for theranostic applications, where diagnostics and therapy merge—a rising trend in Google Scholar citations.

Analytical challenges associated with CAS No. 862913-13-1 include its characterization via LC-MS/MS and NMR spectroscopy, common keywords in analytical chemistry searches. Its instability under oxidative conditions necessitates inert atmosphere handling, a technical detail often queried in laboratory practice databases. Furthermore, its potential as a biomarker precursor aligns with the growing demand for personalized health monitoring solutions, a dominant theme in healthtech SEO.

In conclusion, 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- represents a multifaceted compound bridging lipidomics and medicinal chemistry. Its dual functionality—combining PUFA bioactivity with coumarin-derived properties—positions it at the forefront of next-generation therapeutics, resonating with contemporary searches on molecular targets and structure-activity relationships. Future studies may explore its commercial viability in cosmeceuticals or functional foods, sectors experiencing exponential growth in scientific e-commerce.

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